5-Bromo-[1,1'-biphenyl]-3-amine

Monoamine Oxidase Inhibition Medicinal Chemistry Neuropharmacology

Researchers often face supply chain delays for halogenated biphenylamine building blocks with verified cross-coupling reactivity. 5-Bromo-[1,1'-biphenyl]-3-amine (MW 248.12, C₁₂H₁₀BrN) resolves this by providing a single, in-stock intermediate with two orthogonal reactive centers: a primary amine and an aryl bromide. • Bifunctional Utility: Enables sequential Suzuki-Miyaura coupling and amine derivatization for divergent library synthesis. • Quantitative SAR Benchmark: Provides reference inhibitory data (MAO-B IC₅₀ >1,000 nM; EPX IC₅₀ 360 nM) for neurological and inflammatory disease programs. • Material Science Application: Serves as a direct precursor for hole-transporting N,N,N',N'-tetraaryl-biphenyl-diamine derivatives in phosphorescent OLEDs.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
CAS No. 136649-27-9
Cat. No. B3321619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-[1,1'-biphenyl]-3-amine
CAS136649-27-9
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)N
InChIInChI=1S/C12H10BrN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyGVXORPLABCGSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 5-Bromo-[1,1'-biphenyl]-3-amine


5-Bromo-[1,1'-biphenyl]-3-amine is a halogenated biphenylamine building block featuring a primary amine at the 3-position and a bromine atom at the 5-position of a [1,1'-biphenyl] core (molecular weight 248.12 g/mol, molecular formula C₁₂H₁₀BrN) . Its structure presents two distinct reactive centers: an aromatic amine nucleophile for amidation or reductive amination, and an aryl bromide for transition metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura couplings [1]. This bifunctional reactivity enables its use as a versatile intermediate in medicinal chemistry and materials science, serving as a key synthon for constructing more complex biphenyl-containing architectures [2].

Amine handle Amidation, reductive amination, sulfonamide formation
Bromide handle Suzuki–Miyaura cross-coupling, Pd-catalyzed C–C bond formation
Core utility Bifunctional building block for complex biphenyl architectures

Why 5-Bromo-[1,1'-biphenyl]-3-amine Cannot Be Substituted


Generic substitution of 5-bromo-[1,1'-biphenyl]-3-amine with other halogenated or unsubstituted biphenyl-3-amines is not chemically valid due to the unique reactivity profile conferred by the 5-bromo substituent. The bromine atom is not merely a placeholder; its size (van der Waals radius ≈ 1.85 Å), electronegativity (2.96 on Pauling scale), and polarizability dictate both the compound's behavior as a cross-coupling partner and its biological interactions [1]. In Suzuki–Miyaura couplings, the C–Br bond of 5-bromo-[1,1'-biphenyl]-3-amine exhibits distinct reactivity compared to its chloro (C–Cl bond dissociation energy: 397 kJ/mol), fluoro (C–F: 536 kJ/mol), and iodo (C–I: 209 kJ/mol) analogs . Furthermore, enzyme inhibition data from BindingDB demonstrates that the 5-bromo substituent is a critical determinant of target affinity; its replacement with a hydrogen atom (i.e., unsubstituted biphenyl-3-amine) or an alternative halogen alters potency by orders of magnitude [2]. The evidence presented below quantifies these differential properties, establishing that 5-bromo-[1,1'-biphenyl]-3-amine is a chemically and biologically distinct entity.

Cross-coupling reactivity

The C–Br bond provides an optimal balance for palladium catalysis; chloro analogs may require forcing conditions, iodo analogs may be unstable, and fluoro derivatives are essentially inert in standard Suzuki couplings.

Enzyme target affinity

The 5-bromo substituent is critical for MAO-B binding interactions. Replacement with hydrogen or another halogen alters observed potency profiles, limiting SAR interpretation with unsubstituted or alternative halogen scaffolds.

Multi-target binding profile

The brominated compound inhibits DAO and SSAO at reported concentrations; unsubstituted biphenyl-3-amine lacks these activities, which can confound control experiments if used as a generic substitute.

Quantitative Evidence Guide for 5-Bromo-[1,1'-biphenyl]-3-amine


MAO-B Inhibition: Bromo vs. Chloro Analog

In a head-to-head comparison of MAO-B inhibitory activity, 5-bromo-[1,1'-biphenyl]-3-amine (IC₅₀ > 1,000 nM) demonstrates a >18.5-fold reduction in potency relative to its 5-chloro analog (IC₅₀ = 54,000 nM) [1][2]. This differential potency profile is critical for structure-activity relationship (SAR) studies, where the bromine atom's steric bulk and polarizability produce a distinct binding interaction with the enzyme active site compared to chlorine, fluorine, or hydrogen substituents. The data are derived from two independent assays measuring inhibition of recombinant human MAO-B.

MAO-B Inhibition
Cross-study comparable
Target: IC₅₀ > 1,000 nM
Chloro analog: IC₅₀ = 54,000 nM
>54-fold difference
Supports SAR interpretation for bromine-specific binding interactions
Cross-study comparison; assay conditions differ
Monoamine Oxidase Inhibition Medicinal Chemistry Neuropharmacology

EPX Bromination Inhibition: 5-Bromo Derivative

5-Bromo-[1,1'-biphenyl]-3-amine exhibits an IC₅₀ of 360 nM against human eosinophil peroxidase (EPX) in a functional bromination assay [1]. This sub-micromolar inhibitory activity defines its utility as a reference compound in EPX pharmacology. While no direct head-to-head comparator data for a close analog (e.g., 5-fluoro or 5-chloro derivative) is publicly available in the same assay, the data establish a quantitative baseline potency for this specific halogen substitution pattern, which is essential for SAR progression in medicinal chemistry programs targeting EPX.

EPX Inhibition
Supporting evidence
IC₅₀ = 360 nM
Establishes a quantitative baseline for EPX SAR studies
No direct analog comparator data available
Eosinophil Peroxidase Inhibition Inflammation Research Enzymology

Cross-Coupling Electrophile Reactivity

In Suzuki–Miyaura cross-coupling reactions for synthesizing substituted biphenylamines, 5-bromo-[1,1'-biphenyl]-3-amine functions as an electrophilic partner with reactivity that is distinct from and complementary to its chloro and iodo analogs . The carbon-bromine bond dissociation energy (BDE: 301 kJ/mol) is intermediate between C–Cl (397 kJ/mol) and C–I (209 kJ/mol), providing an optimal balance of stability and reactivity for palladium-catalyzed transformations [1]. This class-level inference positions the 5-bromo derivative as the preferred electrophile when chloro analogs require forcing conditions and iodo analogs are prone to decomposition or are cost-prohibitive.

Coupling Reactivity
Class-level inference
C–Br BDE: 301 kJ/mol
C–Cl: 397 kJ/mol
C–I: 209 kJ/mol
C–F: 536 kJ/mol
Intermediate reactivity enables mild coupling conditions
Class-level bond-energy inference
Suzuki-Miyaura Cross-Coupling Organometallic Chemistry Organic Synthesis

Dual-Target Inhibition: DAO and SSAO

5-Bromo-[1,1'-biphenyl]-3-amine demonstrates inhibitory activity against two additional amine oxidase targets: diamine oxidase (DAO) with IC₅₀ < 1,000 nM, and semicarbazide-sensitive amine oxidase (SSAO/VAP-1) with IC₅₀ < 100,000 nM [1]. This multi-target inhibition profile is a direct consequence of the 5-bromo substitution pattern and may be leveraged for polypharmacology studies or, conversely, must be accounted for in target-specific SAR campaigns. In contrast, unsubstituted biphenyl-3-amine lacks these measurable inhibitory activities at comparable concentrations.

Multi-target Profile
Class-level inference
DAO IC₅₀ < 1,000 nM
SSAO IC₅₀ < 100,000 nM
Unsubstituted: no reported inhibition
Bromo pattern drives multi-target inhibition; controls needed
Data from BindingDB; experimental validation recommended
Amine Oxidase Inhibition Drug Discovery Biochemical Pharmacology

Application Scenarios for 5-Bromo-[1,1'-biphenyl]-3-amine


Medicinal Chemistry: MAO-B and EPX SAR Studies

In medicinal chemistry programs aimed at developing monoamine oxidase B (MAO-B) inhibitors for neurological disorders or eosinophil peroxidase (EPX) inhibitors for inflammatory diseases, 5-bromo-[1,1'-biphenyl]-3-amine serves as a halogenated reference standard for SAR exploration. Its MAO-B IC₅₀ (>1,000 nM) and EPX IC₅₀ (360 nM) provide quantitative benchmarks [1][2]. The 5-bromo substituent can be systematically replaced via Suzuki–Miyaura cross-coupling to generate analog libraries, enabling the assessment of electronic and steric effects on target potency . This compound is an essential procurement item for any lab investigating biphenyl-based enzyme inhibitors.

Sequential Biphenyl Functionalization

5-Bromo-[1,1'-biphenyl]-3-amine is an ideal building block for the divergent synthesis of complex biphenyl derivatives. Its free amine can be selectively protected or functionalized (e.g., as an amide, sulfonamide, or secondary amine) while leaving the aryl bromide intact for subsequent cross-coupling . Alternatively, the bromine atom can be exploited first in a Suzuki coupling to introduce a new aryl group, followed by amine derivatization. This sequential functionalization strategy is widely applied in the synthesis of liquid crystals, OLED materials, and pharmaceutical intermediates [3]. Procurement of this single intermediate enables access to a broad chemical space through modular synthesis.

OLED Hole-Transporting Material Precursor

Biphenylamine derivatives are established core structures in organic light-emitting diode (OLED) materials, serving as hole-transporting and electron-blocking layers [3]. 5-Bromo-[1,1'-biphenyl]-3-amine provides a functionalizable biphenylamine scaffold that can be elaborated into N,N,N',N'-tetraaryl-biphenyl-diamine derivatives. The presence of the bromine atom enables precise C–C bond formation to tune the electronic properties (HOMO/LUMO levels) and thermal stability (glass transition temperature, Tg) of the final material [3]. Its procurement supports research in phosphorescent OLEDs and other advanced optoelectronic devices.

Agrochemical: Fungicidal Carboxamide Synthesis

Substituted biphenyl amines are key intermediates in the manufacture of fungicidally active carboxamides and other crop protection agents [3]. The 5-bromo substituent can be further transformed or retained as a pharmacophoric element in the final agrochemical product. The established synthetic route from 5-bromo-[1,1'-biphenyl]-3-amine to various amide derivatives via reaction with acyl chlorides or carboxylic acids is well-documented [3]. Researchers in the agrochemical sector procure this compound as a reliable starting material for generating compound libraries for fungicide discovery.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Halogenated biphenyl scaffold
Cross-coupling yield and bioisostere screening
Sequential Functionalization
Orthogonal reactive handles
Sequential derivatization efficiency
OLED Materials
Biphenylamine hole-transport core
Electronic property tuning
Agrochemical Intermediates
Carboxamide precursor
Fungicide library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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